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CAS No.: 108543-82-4

Cat. No.: B3211200

Get Quote

Executive Summary
Z-Val-Met-OH (N-Benzyloxycarbonyl-L-valyl-L-methionine) represents a critical dipeptide

scaffold in protease research, serving primarily as a substrate precursor and structural probe

rather than a potent inhibitor in its free acid form. While the Z-Val-Met moiety targets the S2-S1

subsites of cysteine proteases (Calpains, Cathepsins), its biological utility is strictly defined by

its C-terminal modification and the oxidative stability of the methionine residue.

This guide objectively compares Z-Val-Met-OH against its active derivatives (Aldehydes,

FMKs) and structural analogs (Z-Val-Phe, Z-Val-Nle), providing experimental frameworks to

validate their performance in enzyme kinetics and inhibition assays.

Mechanistic Basis: The P2-S2 Interaction
The biological activity of Z-Val-Met peptides is dictated by the interaction between the peptide's

P2 residue (Valine) and the enzyme's S2 pocket, and the P1 residue (Methionine) with the S1

pocket.
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Calpain I/II: The S2 pocket is a deep, hydrophobic cleft that strongly prefers Valine or

Leucine. The S1 pocket tolerates Methionine but prefers aromatic residues (Phe, Tyr),

making Z-Val-Phe analogs generally more potent than Z-Val-Met.

Cathepsin B/L: These lysosomal proteases accept Z-Val-Met as a substrate backbone.

Cathepsin L, in particular, shows high affinity for hydrophobic P2 residues.

Visualization: Protease-Ligand Interaction Logic
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Comparative Analysis
Activity Profile: Free Acid vs. Active Derivatives
The free acid Z-Val-Met-OH is often used as a negative control or a competitive inhibitor with

high

(low potency). To achieve biological inhibition, the carboxyl group must be modified to an
electrophile.
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Compound C-Terminus Primary Role
Activity
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)
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oxidation risk)
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(Fluorescent)
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Analog Comparison: Specificity & Stability
The choice between Val-Met, Val-Phe, and Val-Nle (Norleucine) backbones is critical for

experimental design.

Feature Z-Val-Met Z-Val-Phe Z-Val-Nle

Target Specificity
Broad (Cathepsin B/L,

Calpain)

High Calpain

Specificity (e.g., MDL

28170)

Isosteric to Met,

broadly active

Oxidation Risk
High (Forms

Sulfoxide)
None (Stable) None (Stable)

Hydrophobicity Moderate High Moderate

Use Case
Probing S1 sulfur

interactions

Standard Calpain

Inhibition

Oxidative stress

studies
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Critical Insight: The Methionine thioether in Z-Val-Met-OH is susceptible to oxidation by reactive

oxygen species (ROS) or improper storage, forming Methionine Sulfoxide. This oxidized form

typically loses affinity for the S1 pocket, rendering the molecule inactive. Z-Val-Nle is the

preferred isostere for "oxidation-proof" experiments.

Experimental Protocols
Protocol 1: Validation of Inhibitory Potential (IC50
Determination)
Objective: Determine if a Z-Val-Met derivative (e.g., aldehyde) inhibits Calpain activity, using Z-
Val-Met-OH as a negative control.

Reagents:

Enzyme: Purified Calpain-1 (Human erythrocytes), 1 unit/µL.

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Fluorogenic).

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 mM DTT (Freshly added).

Test Compounds: Z-Val-Met-CHO (Active), Z-Val-Met-OH (Control).

Workflow:

Preparation: Dilute test compounds in DMSO to 100x final concentration (Range: 1 nM to 10

µM).

Incubation: Mix 190 µL Buffer + 5 µL Enzyme + 2 µL Test Compound. Incubate at 25°C for 15

min to allow equilibrium binding.

Initiation: Add 5 µL Substrate (50 µM final).
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Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

Analysis: Calculate slope (V₀) for each concentration. Plot % Activity vs. Log[Inhibitor].

Self-Validating Check:

Control (DMSO only) must show linear fluorescence increase (

).

Z-Val-Met-OH should show < 10% inhibition at 10 µM (confirming it is not the active

species).

Z-Val-Met-CHO should yield an IC50 in the nanomolar range.

Protocol 2: Methionine Oxidation Stability Assay
Objective: Quantify the degradation of Z-Val-Met-OH vs. Z-Val-Nle-OH under oxidative stress.

Workflow:

Treatment: Dissolve peptides (1 mM) in PBS. Add H₂O₂ (10 mM final).

Timepoints: Aliquot at 0, 1, 4, and 24 hours. Quench with Methionine (excess) or Catalase.

Analysis (HPLC):

Column: C18 Reverse Phase.

Gradient: 10-90% Acetonitrile/Water (+0.1% TFA).

Detection: UV 214 nm.

Result: Z-Val-Met-OH will show a peak shift (earlier retention time) corresponding to the

sulfoxide (Met(O)). Z-Val-Nle-OH will remain unchanged.

Visualization: Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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